molecular formula C8H12O2 B1380261 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1514788-00-1

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B1380261
CAS No.: 1514788-00-1
M. Wt: 140.18 g/mol
InChI Key: AMZUWYPKPDPEHH-UHFFFAOYSA-N
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Description

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, such as this compound, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H12O2 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

  • Stereoselective Synthesis and Pharmacological Properties

    • Research has shown that derivatives of bicyclo[3.1.0]hexane, such as LY354740, exhibit potent pharmacological properties, including anticonvulsant and anxiolytic effects. Stereoselective synthesis methods, like the Corey-Link methodology, have been used to create these compounds (Pedregal & Prowse, 2002).
  • Structural Studies and Chemical Transformations

    • Structural analysis of similar compounds, such as 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid, has provided insights into chemical behaviors like the Nametkin Shift, furthering understanding of chemical rearrangements in these structures (Cameron et al., 1994).
  • Application in Transport System Studies

    • 3-Aminobicyclo[3.2.1]octane-3-carboxylic acids, analogs of the target compound, have been synthesized and utilized to study membrane transport systems in tumor and hepatoma cells. This research helps in understanding amino acid transport systems and their specificities (Christensen et al., 1983).
  • Solvolysis and Rearrangement Studies

    • Investigations into the solvolysis and rearrangement of substituted bicyclo[2.1.1]hex-2-yl mesylates provide valuable insights into the reactivity and stability of these compounds, important for understanding their chemical properties (Della et al., 1990).
  • Synthesis and Catalysis Research

    • Studies on the hydrogenation of an unsymmetrical anhydride in the norbornane series reveal how these compounds respond to catalytic processes, which is essential for developing new synthetic pathways (Brown et al., 1965).
  • Development of Isotopically Labeled Analogs

    • Research on the synthesis of isotopically labeled analogs of 2-aminobicyclo[3.1.0]hexane-2,6-carboxylic acid, a related compound, is crucial for pre-clinical ADME studies and provides a framework for the development of isotopically labeled versions of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid (Wheeler et al., 2005).
  • Exploration of NMR Properties

    • Studies on the NMR properties of similar bicyclo[3.1.0]hexane systems have been conducted, which are pivotal in determining the structural and electronic properties of these compounds (Briden et al., 1968).

Properties

IUPAC Name

3-methylbicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(7(9)10)3-5-2-6(5)4-8/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZUWYPKPDPEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514788-00-1
Record name 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 3
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 4
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 5
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 6
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid

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